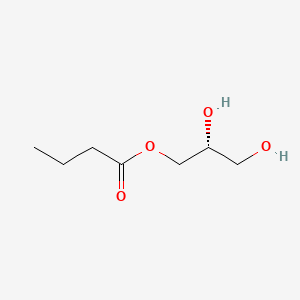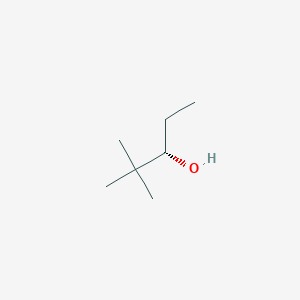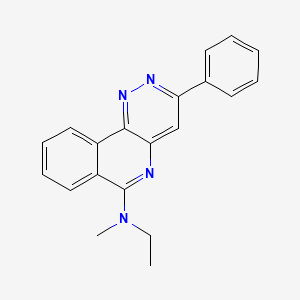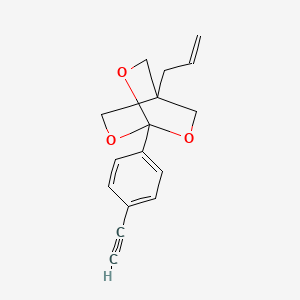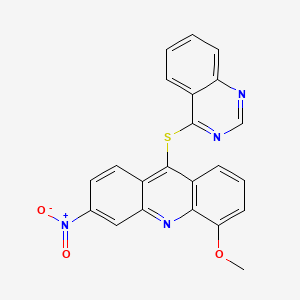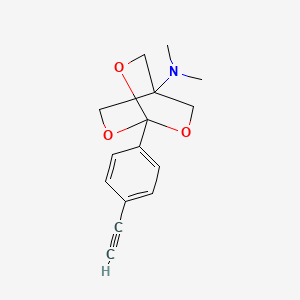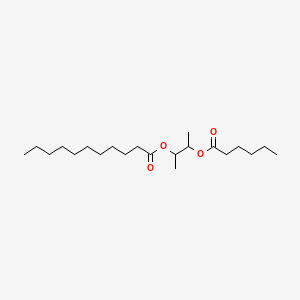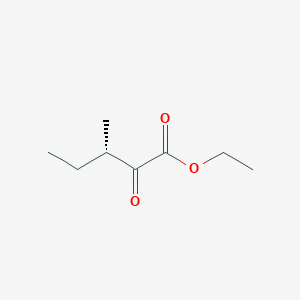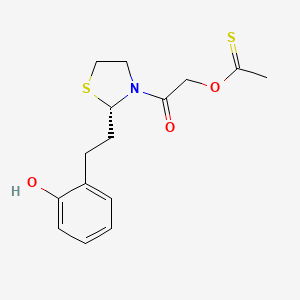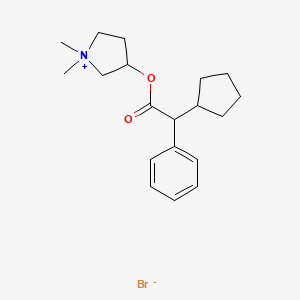
1,1-Dimethyl-3-hydroxypyrrolidinium bromide alpha-phenylcyclopentaneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AHR 350 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants, but it also plays a significant role in maintaining cellular homeostasis and regulating immune responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AHR 350 involves multiple steps, including the formation of a tricyclic fused heterocycle. The general synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of aromatic compounds under specific conditions.
Functionalization: Introduction of functional groups to the core structure through substitution reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of AHR 350 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:
Batch reactors: Used for the initial synthesis steps.
Continuous flow reactors: Employed for functionalization and purification steps to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
AHR 350 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, AHR 350 can form oxidized derivatives.
Reduction: Reducing agents can convert AHR 350 into its reduced forms.
Substitution: Functional groups on AHR 350 can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
科学的研究の応用
AHR 350 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions of aryl hydrocarbon receptor ligands.
Biology: Investigated for its role in modulating immune responses and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated aryl hydrocarbon receptor activity, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
AHR 350 exerts its effects by binding to the aryl hydrocarbon receptor, leading to the dissociation of the receptor from its chaperone proteins. This allows the receptor to translocate into the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator. The dimer then binds to specific DNA sequences, regulating the transcription of target genes involved in various biological processes .
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A well-known aryl hydrocarbon receptor ligand with high affinity.
Benzo[a]pyrene: Another potent aryl hydrocarbon receptor ligand found in tobacco smoke.
Kynurenine: An endogenous ligand involved in tryptophan metabolism.
Uniqueness
AHR 350 is unique due to its selective modulation of aryl hydrocarbon receptor activity, exhibiting both agonist and antagonist properties depending on the tissue and cellular context. This selective modulation makes it a valuable tool for studying the diverse roles of the aryl hydrocarbon receptor in health and disease .
特性
CAS番号 |
102584-66-7 |
|---|---|
分子式 |
C19H28BrNO2 |
分子量 |
382.3 g/mol |
IUPAC名 |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO2.BrH/c1-20(2)13-12-17(14-20)22-19(21)18(16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-18H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
GELGJWQUBUWWKR-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


